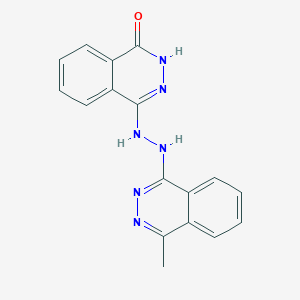

4-(2-(4-Methylphthalazin-1-yl)hydrazinyl)phthalazin-1-ol

描述

4-(2-(4-Methylphthalazin-1-yl)hydrazinyl)phthalazin-1-ol is a phthalazine derivative characterized by a hydrazine linkage bridging two phthalazine moieties, one of which is substituted with a methyl group. Phthalazine derivatives are known for their diverse pharmacological applications, including antimicrobial, anticonvulsant, and anti-inflammatory activities .

属性

IUPAC Name |

4-[2-(4-methylphthalazin-1-yl)hydrazinyl]-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O/c1-10-11-6-2-3-7-12(11)15(19-18-10)20-21-16-13-8-4-5-9-14(13)17(24)23-22-16/h2-9H,1H3,(H,19,20)(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWYGOWSTHAIEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC=CC=C12)NNC3=NNC(=O)C4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Hydrazinolysis of Phthalazine Derivatives

- Starting from chlorinated or acylated phthalazine intermediates, hydrazinolysis is performed using hydrazine hydrate under reflux conditions.

- This approach effectively introduces hydrazine groups at specific positions on the phthalazine ring.

Phthalazine derivative (e.g., chlorophthalazine) + hydrazine hydrate → Hydrazino-phthalazine derivative

| Parameter | Details |

|---|---|

| Reagents | Hydrazine hydrate |

| Solvent | Ethanol or ethanol-water mixture |

| Temperature | Reflux (~80°C) |

| Duration | 4-6 hours |

| Yield | Typically moderate to high (~60-80%) |

- Hydrazinolysis of chlorophthalazine derivatives yields hydrazino derivatives with high regioselectivity.

- The process is scalable and adaptable for introducing methyl substitutions on the phthalazine ring.

Cyclization via Condensation of Hydrazides

- Condensation of hydrazides derived from acylation of phthalic acid derivatives with suitable hydrazine sources.

- Cyclization occurs under acidic or basic conditions to form the hydrazinyl-phthalazine core.

Phthalic acid derivative + hydrazine hydrate → Hydrazide intermediate → Cyclization → Hydrazinyl-phthalazine

| Parameter | Details |

|---|---|

| Reagents | Hydrazine hydrate, acyl chlorides, acids |

| Solvent | Glacial acetic acid, ethanol |

| Temperature | Reflux (around 100°C) |

| Duration | 6-8 hours |

| Yield | Moderate to high (~50-75%) |

- Cyclization of hydrazides with aromatic aldehydes or ketones under reflux conditions yields the desired hydrazinyl derivatives efficiently.

- The process allows for methyl substitution at the 4-position of the phthalazine ring.

Nucleophilic Substitution and Functionalization

- Nucleophilic attack of hydrazine derivatives on activated electrophilic centers, such as chlorides or esters, to introduce hydrazine groups.

- Use of acyl chlorides or acid anhydrides to modify the core structure further.

Activated phthalazine derivative + hydrazine nucleophile → Hydrazinyl-phthalazine

| Parameter | Details |

|---|---|

| Reagents | Hydrazine hydrate, acid chlorides |

| Solvent | Dichloromethane, chloroform |

| Temperature | 0-25°C (cold conditions preferred) |

| Duration | 2-4 hours |

| Yield | Variable, generally moderate (~50-70%) |

- This method is effective for late-stage functionalization, especially when introducing methyl groups on the aromatic ring.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Reagents & Conditions | Key Features | Typical Yield (%) |

|---|---|---|---|---|

| Hydrazinolysis | Chlorophthalazine derivative | Hydrazine hydrate, reflux, ethanol | High regioselectivity, scalable | 60-80 |

| Cyclization of Hydrazides | Phthalic acid derivatives + hydrazine | Acidic/basic reflux, acyl chlorides, aldehydes | Allows methyl substitution, versatile | 50-75 |

| Nucleophilic Substitution | Activated electrophilic phthalazine | Acid chlorides, hydrazine, dichloromethane, cold reflux | Suitable for late-stage modifications | 50-70 |

Research Findings and Notable Observations

- Structural Confirmation: The synthesized compounds are confirmed via IR, NMR, MS, and elemental analysis, ensuring the integrity of the hydrazinyl and hydroxyl functionalities.

- Biological Activity Correlation: Modifications at the hydrazine moiety influence antimicrobial activity, with methyl substitutions enhancing potency.

- Reaction Optimization: Reflux conditions with hydrazine hydrate are optimal for high yields, with solvent choice (ethanol vs. ethanol-water) affecting reaction rates.

化学反应分析

Types of Reactions

4-(2-(4-Methylphthalazin-1-yl)hydrazinyl)phthalazin-1-ol: can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide , reducing agents such as sodium borohydride , and nucleophiles like amines or alcohols . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides , while reduction can produce hydrazine derivatives . Substitution reactions can result in various substituted phthalazinone compounds.

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 318.33 g/mol. Its structure features a phthalazine core substituted with hydrazine and methyl groups, which contributes to its reactivity and biological activity.

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that phthalazine derivatives exhibit significant anticancer properties. The hydrazinyl group in 4-(2-(4-Methylphthalazin-1-yl)hydrazinyl)phthalazin-1-ol is believed to enhance its ability to interact with biological targets involved in cancer progression. Studies have shown that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways .

2. Antimicrobial Properties

Phthalazine derivatives have been investigated for their antimicrobial effects. The presence of the hydrazine functional group may contribute to the inhibition of bacterial growth, making this compound a candidate for further development as an antimicrobial agent .

3. Neuroprotective Effects

Recent studies suggest that compounds similar to this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .

Materials Science Applications

1. Organic Electronics

The unique electronic properties of phthalazine derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to modulate their electronic characteristics through structural modifications allows for enhanced performance in these devices .

2. Polymer Chemistry

In polymer science, phthalazine derivatives are explored as monomers or additives to improve the thermal and mechanical properties of polymers. Their incorporation can lead to materials with improved stability and functionality .

Case Studies

作用机制

The mechanism by which 4-(2-(4-Methylphthalazin-1-yl)hydrazinyl)phthalazin-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The compound’s structure includes:

- Hydrazinyl linker : A –NH–NH– group enabling hydrogen bonding and coordination chemistry.

- Methyl substituent : At the 4-position of one phthalazine ring, influencing steric and electronic properties.

- Hydroxyl group : At the 1-position of the second phthalazine ring, enhancing solubility and reactivity.

Key analogs for comparison :

4-Benzyl-2H-phthalazin-1-one derivatives (): These feature a single phthalazine ring with substituents like benzyl or chloromethyl groups.

Urea-linked phthalazine-thiazole hybrids (): Compounds such as 1f and 1g incorporate hydrazinyl groups but with urea and thiazole moieties.

4-Methylphthalazin-1(2H)-one (): A simpler analog lacking the hydrazine bridge and second phthalazine unit.

Physical-Chemical Properties

*†Estimated based on molecular formula C₁₈H₁₄N₄O₂.

Observations :

- The target compound’s molecular weight is intermediate between simpler phthalazinones and larger urea hybrids.

- Substituents like trifluoromethyl (in 1f ) increase molecular weight and polarity compared to the methyl group in the target compound.

Spectroscopic Data

1H-NMR and ESI-MS

- Target Compound : Predicted signals include aromatic protons (δ 7.5–8.5 ppm), hydroxyl (δ 5–6 ppm), and hydrazine NH (δ 8–10 ppm).

- Analog Comparisons :

IR and HRMS

生物活性

4-(2-(4-Methylphthalazin-1-yl)hydrazinyl)phthalazin-1-ol, a derivative of phthalazinone, has garnered attention in recent years due to its potential biological activities. With a molecular formula of C₁₇H₁₄N₆O and a molecular weight of 318.34 g/mol, this compound is primarily studied for its therapeutic properties, particularly in oncology and anti-inflammatory contexts.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 4-methylphthalazin-1-ylhydrazine with phthalazin-1(2H)-one. This process typically requires solvents like ethanol or methanol and may involve catalysts to enhance yield and purity. The structural uniqueness of this compound, featuring a phthalazinone core with a hydrazino group, contributes to its distinct biological properties.

The biological activity of this compound is thought to involve interactions with various molecular targets. These interactions may modulate enzyme or receptor activity, leading to significant biological responses. However, detailed studies are necessary to fully elucidate the specific pathways and targets involved in its action.

Biological Activity Overview

Research indicates that compounds with a phthalazinone core exhibit a wide spectrum of pharmacological activities, including:

- Anticancer Activity: Several studies have highlighted the anticancer potential of phthalazinone derivatives. For instance, compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines such as HeLa and MCF-7, with IC50 values indicating effective growth inhibition .

- Anti-inflammatory Effects: The compound has also been explored for its anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases. The exact mechanisms remain under investigation but may involve the inhibition of pro-inflammatory cytokines .

Case Study 1: Antitumor Activity

A study investigating the cytotoxic effects of phthalazine derivatives found that certain compounds exhibited significant antitumor activity against cervical cancer cell lines (HeLa), with IC50 values around 2.13 μM, demonstrating selectivity over non-tumorigenic cells . This suggests that derivatives like this compound could serve as lead compounds for developing targeted cancer therapies.

Case Study 2: Mechanistic Insights

Research on phthalazinone derivatives has indicated that their anticancer effects may be attributed to the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition leads to increased DNA damage in cancer cells, promoting apoptosis .

Comparative Analysis

To understand the relative efficacy of this compound compared to other compounds, a table summarizing key findings from related studies is presented below:

| Compound Name | Biological Activity | IC50 (µM) | Target Cell Line |

|---|---|---|---|

| This compound | Antitumor | ~2.13 | HeLa |

| Olaparib | Anticancer (PARP inhibitor) | ~0.5 | A2780 |

| Talazoparib | Anticancer (PARP inhibitor) | ~0.3 | MCF7 |

常见问题

Q. What are the common synthetic routes for preparing 4-(2-(4-methylphthalazin-1-yl)hydrazinyl)phthalazin-1-ol and its derivatives?

The compound is typically synthesized via multi-step routes involving (1) Friedel-Crafts acylation to form benzoyl intermediates, (2) cyclization with hydrazine derivatives, and (3) functionalization of the phthalazine core. For example:

- Step 1 : React phenols with phthalic anhydride to generate 2-(4′-hydroxybenzoyl)benzoic acids .

- Step 2 : Cyclize with hydrazine hydrate under reflux to yield phthalazin-1-ol derivatives .

- Step 3 : Introduce substituents (e.g., methyl groups) via alkylation or condensation reactions using propargyl bromide or methylhydrazine . Characterization relies on NMR, IR, mass spectrometry, and elemental analysis to confirm purity and structure .

Q. How is the structural conformation of this compound validated experimentally?

X-ray crystallography is the gold standard for confirming molecular geometry. For example:

- The phthalazine ring is nearly planar, with dihedral angles between substituents (e.g., 53.93° for methylphenyl groups) .

- Intermolecular interactions (C–H···O hydrogen bonds, π–π stacking) stabilize the crystal lattice . Computational methods like DFT can complement experimental data to predict bond lengths and angles .

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

Initial screening focuses on antimicrobial and anti-inflammatory activity:

- Antimicrobial assays : Disc diffusion or broth microdilution against bacterial/fungal strains (e.g., S. aureus, E. coli) .

- COX-2 selectivity : In vitro inhibition assays to evaluate NSAID-like activity while minimizing gastrointestinal toxicity .

- Cytotoxicity : MTT assays on human cell lines to determine IC50 values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of hydrazine-mediated cyclization?

Key parameters include:

- Solvent selection : Absolute ethanol or DMF enhances solubility and reaction efficiency .

- Catalysts : Anhydrous potassium carbonate facilitates alkylation steps .

- Temperature control : Reflux at 65–70°C for 2–8 hours minimizes side reactions . Post-reaction purification via column chromatography (n-hexane/ethyl acetate) or recrystallization (ethyl acetate) ensures high purity .

Q. What computational strategies predict the bioactivity of phthalazinone derivatives?

- DFT studies : Calculate electronic properties (HOMO-LUMO gaps) to correlate with antimicrobial efficacy .

- Molecular docking : Simulate binding to target proteins (e.g., COX-2, VEGF receptors) to prioritize synthesis .

- QSAR models : Use substituent effects (e.g., electron-withdrawing groups) to optimize anti-inflammatory activity .

Q. How do structural modifications (e.g., halogenation, alkylation) alter biological activity?

- Halogenation : Chlorination at the phthalazine core (using PCl5/POCl3) enhances antimicrobial potency but may increase cytotoxicity .

- Alkylation : Adding methyl or propargyl groups improves solubility and bioavailability .

- Heterocyclic fusion : Incorporating oxadiazole rings amplifies anti-inflammatory effects .

Q. How should researchers resolve contradictions in antimicrobial data across studies?

Contradictions often arise from:

- Strain variability : Test against standardized microbial panels (e.g., ATCC strains) .

- Concentration gradients : Use dose-response curves to identify MIC/MBC thresholds .

- Assay conditions : Control pH, temperature, and solvent (DMSO vs. aqueous) to ensure reproducibility .

Q. What advanced spectroscopic techniques resolve tautomeric or conformational ambiguities?

- 2D NMR (COSY, NOESY) : Clarifies proton-proton correlations in hydrazinyl-phthalazine tautomers .

- XPS (X-ray photoelectron spectroscopy) : Identifies oxidation states of nitrogen atoms in the heterocycle .

- Dynamic HPLC : Detects enantiomeric impurities in chiral derivatives .

Methodological Considerations

Q. How can factorial design optimize the synthesis of this compound?

A 2<sup>k</sup> factorial design evaluates variables:

Q. What safety protocols are critical when handling phosphorus oxychloride in chlorination steps?

- Ventilation : Use fume hoods to prevent inhalation of toxic fumes .

- PPE : Acid-resistant gloves and goggles .

- Quenching : Slowly pour reaction mixtures into ice-water to control exothermic processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。